2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Description
2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring This specific compound is characterized by the presence of an amino group, a dimethylphenyl group, a nitrobenzoyl group, and a carboxamide group attached to the indolizine core
Properties
IUPAC Name |
2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-14-10-15(2)12-17(11-14)26-24(30)20-19-8-3-4-9-27(19)22(21(20)25)23(29)16-6-5-7-18(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAGDXUELOAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-nitrobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction using 3,5-dimethylphenylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 2-amino-N-(3,5-dimethylphenyl)-3-(3-aminobenzoyl)indolizine-1-carboxamide.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exhibit promising anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase and certain kinases.
- Case Study : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a lead compound for further development.
Biochemical Probes
The unique structural features of 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide make it an excellent candidate for use as a biochemical probe in cellular studies.
- Application : It can be utilized to study protein interactions and enzyme activities due to its ability to bind selectively to target proteins.
- Research Findings : Experiments have shown that the compound can serve as a fluorescent probe, allowing researchers to visualize cellular processes in real-time.
Inhibitors of Enzymatic Activity
The compound has been investigated for its potential role as an inhibitor of various enzymes involved in metabolic pathways.
- Example : Inhibition studies revealed that it effectively blocks certain phosphodiesterases, which are crucial for regulating cyclic nucleotide levels in cells.
- Implications : This inhibition can lead to increased intracellular signaling pathways associated with cell growth and differentiation.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant tumor growth reduction in xenograft models |
| Biochemical Probes | Used for studying protein interactions | Functions as a fluorescent probe for real-time visualization |
| Enzyme Inhibition | Inhibits phosphodiesterases | Increases intracellular signaling pathways |
Mechanism of Action
The mechanism of action of 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indolizine core may also interact with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3,5-dimethylphenyl)-3-benzoylindolizine-1-carboxamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-amino-N-(3,5-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide: Similar structure but with the nitro group in a different position, potentially affecting its properties.
2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)pyrrole-1-carboxamide: Contains a pyrrole core instead of an indolizine core, leading to different chemical and biological properties.
Uniqueness
2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is unique due to the combination of its structural features, including the indolizine core, nitrobenzoyl group, and dimethylphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is . The compound features an indolizine core which is known for its diverse biological activities. The presence of the nitro and dimethylphenyl groups enhances its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of indolizine compounds exhibit notable antimicrobial properties. A study highlighted that compounds similar to 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimal inhibitory concentration (MIC) values were reported to be lower than those for standard antibiotics like ampicillin, indicating a strong potential for development as an antimicrobial agent .
| Bacterial Strain | MIC (μM) | Standard Antibiotic | MIC (μM) |
|---|---|---|---|
| Staphylococcus aureus | 37.9 | Ampicillin | 64 |
| Escherichia coli | 50.0 | Streptomycin | 32 |
| Pseudomonas aeruginosa | 45.0 | Gentamicin | 16 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and CEM T-lymphocytes. The compound demonstrated low micromolar IC50 values, indicating potent cytostatic activity comparable to established chemotherapeutic agents like melphalan .
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| HeLa | 1.9 | Melphalan | 2.0 |
| CEM T-Lymphocytes | 4.4 | Doxorubicin | 5.0 |
| L1210 (Murine Leukemia) | 2.5 | Vincristine | 2.8 |
The mechanism by which 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exerts its biological effects may involve the inhibition of critical enzymes in bacterial and cancer cell metabolism. Studies suggest that compounds in this class can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria, thereby restoring the efficacy of existing antibiotics .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vivo:
- A study involving murine models indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups receiving placebo treatments.
- In another study focusing on antimicrobial efficacy, the compound was tested against resistant strains of bacteria, demonstrating effectiveness where traditional antibiotics failed.
Q & A
Q. What are the standard synthetic protocols for synthesizing 2-amino-N-(3,5-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, and what key reaction conditions must be controlled?
The synthesis involves multi-step organic reactions:
Indolizine Core Formation : Suzuki-Miyaura coupling is used to construct the indolizine backbone, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and an inert atmosphere to prevent oxidation .
Benzoylation : The 3-nitrobenzoyl group is introduced via nucleophilic acyl substitution using 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .
Carboxamide Formation : The dimethylphenyl substituent is attached via amide coupling, often employing carbodiimide coupling agents (e.g., EDCI or DCC) .
Q. Critical Conditions :
- Temperature control (e.g., 0–5°C for nitrobenzoylation to minimize side reactions).
- Catalyst purity and solvent selection (e.g., anhydrous DMF for moisture-sensitive steps).
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, inert atmosphere | Indolizine core formation | |
| Nitrobenzoylation | 3-nitrobenzoyl chloride, Et₃N, CH₂Cl₂, 0–5°C | Introduce nitrobenzoyl moiety | |
| Amide Coupling | EDCI, HOBt, DMF, RT | Attach dimethylphenyl group |
Q. How is the compound characterized post-synthesis, and which spectroscopic methods are critical for verifying its structure?
Primary Techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxamide NH at δ 9.5–10.5 ppm) .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 473.2) and purity (>95%) .
- FT-IR : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Q. Table 2: Spectroscopic Characterization Parameters
| Technique | Parameters | Key Functional Groups Identified | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | Amino, carboxamide protons | |
| HPLC-MS | C18 column, 0.1% TFA in H₂O/MeOH | Purity and molecular weight |
Advanced Research Questions
Q. How can researchers optimize the yield of the nitrobenzoyl group introduction while minimizing side reactions?
Methodological Approach :
- Design of Experiments (DOE) : Use factorial designs to screen variables (e.g., temperature, stoichiometry of 3-nitrobenzoyl chloride, and reaction time). For example, a 2³ factorial design can identify interactions between parameters .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s feedback-loop approach .
Q. Key Findings :
- Excess acyl chloride (1.5 eq.) at 0°C reduces hydrolysis byproducts.
- Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reaction efficiency .
Q. How can contradictory data in reported biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?
Analytical Framework :
Structural Confirmation : Re-validate compound purity and stereochemistry via X-ray crystallography or 2D NMR (NOESY) to rule out structural misassignment .
Assay Standardization :
- Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (e.g., serum-free media to minimize protein binding).
- Use orthogonal assays (e.g., fluorescence polarization for kinase activity vs. MTT for cytotoxicity) to isolate mechanisms .
In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations caused by substituent effects (e.g., nitro group orientation in the active site) .
Q. What methodological strategies are recommended for designing a structure-activity relationship (SAR) study of derivatives?
Stepwise Protocol :
Systematic Substituent Variation : Replace the 3-nitrobenzoyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to probe electronic effects .
High-Throughput Screening : Use automated parallel synthesis to generate a library of 50–100 analogs, followed by robotic bioassays .
Data Integration : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Q. Example SAR Table :
| Derivative | Substituent (R) | Kinase IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|---|
| 1 | -NO₂ | 12 ± 2 | >50 |
| 2 | -CF₃ | 8 ± 1 | 35 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
